N-(2-bromophenyl)quinoline-8-sulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-240932 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of the Core Structure: This step may involve cyclization reactions or coupling reactions to form the core heterocyclic structure.
Functional Group Introduction: Specific functional groups are introduced through substitution reactions, often using reagents like halides or organometallic compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production methods for WAY-240932 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring consistent product quality. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
WAY-240932 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
WAY-240932 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of serine/threonine kinases in cellular processes and disease mechanisms.
Medicine: Investigated for its potential to enhance the efficacy of beta-lactam antibiotics, making it a candidate for combination therapies in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control and analytical testing.
Mechanism of Action
WAY-240932 exerts its effects by inhibiting serine/threonine kinases, which are enzymes that play a crucial role in regulating various cellular processes. By inhibiting these kinases, WAY-240932 disrupts the phosphorylation of target proteins, leading to altered cellular signaling and increased sensitivity of bacterial pathogens to beta-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
WAY-123456: Another serine/threonine kinase inhibitor with a different core structure.
WAY-789012: A compound with similar kinase inhibition properties but different functional groups.
Uniqueness
WAY-240932 is unique due to its specific structure and its ability to enhance the sensitivity of bacterial pathogens to beta-lactam antibiotics. This makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-bromophenyl)quinoline-8-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-7-1-2-8-13(12)18-21(19,20)14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWPMLLBLRFMJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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